molecular formula C19H19N3O4 B2618271 4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946270-68-4

4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2618271
CAS RN: 946270-68-4
M. Wt: 353.378
InChI Key: AFIDILLIPWIVSX-UHFFFAOYSA-N
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Description

The compound “4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The ethoxyphenyl group is a phenyl ring with an ethoxy substituent, and the pyrrolo[3,4-d]pyrimidine is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring .


Synthesis Analysis

The synthesis of similar structures involves complex organic reactions. For instance, the synthesis of pyrrolo[1,2-a][1,4]benzodiazepines, which share some structural similarities with the given compound, is based on the recyclization of N-(furfuryl)anthranilamides under treatment with an aqueous HCl/AcOH system . This reaction proceeds via furan ring opening into a diketone moiety followed by consecutive interaction of the NH2- group with both carbonyl functions .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and depend on the reaction conditions. For instance, furan rings can undergo reactions such as ring-opening, depending on the reaction conditions . Similarly, the pyrrolo[3,4-d]pyrimidine core can participate in various reactions, depending on the substituents and reaction conditions .

Scientific Research Applications

Synthesis and Chemical Reactions

Research has demonstrated various synthesis methods and chemical reactions involving similar pyrrolo[3,4-d]pyrimidine derivatives, highlighting their importance in organic synthesis and the development of new chemical entities. For example, a study presented a novel synthesis approach for furo[3,4-d]pyrimidine-2,4-diones, showcasing the versatility of these compounds in creating new heterocycles (De Coen, Jatczak, Muylaert, Mangelinckx, & Stevens, 2015). Another study explored the synthesis of functionalized 1H-pyrimidine-2-ones/thiones, pyridazine, and imidazole, providing insights into the diverse chemical transformations and potential applications of pyrrolopyrimidine derivatives in medicinal chemistry (Sarıpınar, Yılmaz, Unal, Ilhan, Yazir, & Akçamur, 2006).

Material Science Applications

Compounds related to pyrrolo[3,4-d]pyrimidine-2,5-dione have been studied for their potential applications in material science, particularly in the development of organic electronic devices. For instance, derivatives of diketopyrrolopyrrole, a closely related compound, have been synthesized and investigated for their photophysical properties, indicating potential applications in organic optoelectronic materials due to their desirable absorption and emission characteristics (Zhang, Song, Bi, Wu, Yu, & Wang, 2014).

properties

IUPAC Name

4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-2-25-13-7-5-12(6-8-13)17-16-15(20-19(24)21-17)11-22(18(16)23)10-14-4-3-9-26-14/h3-9,17H,2,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIDILLIPWIVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC4=CC=CO4)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethoxyphenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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